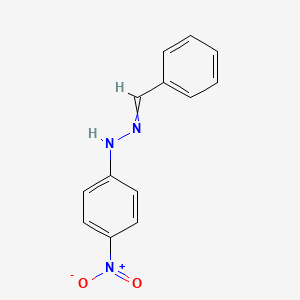

Benzaldehyde 4-nitrophenylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzaldehyde 4-nitrophenylhydrazone is an organic compound with the molecular formula C13H11N3O2 and a molecular weight of 241.25 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzaldehyde 4-nitrophenylhydrazone can be synthesized through the reaction of benzaldehyde with 4-nitrophenylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mechanism involves the nucleophilic addition of the hydrazine to the carbonyl group of benzaldehyde, followed by the elimination of water to form the hydrazone.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Benzaldehyde 4-nitrophenylhydrazone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrobenzaldehyde derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, forming aminophenyl derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products:

Oxidation: Nitrobenzaldehyde derivatives.

Reduction: Aminophenyl derivatives.

Substitution: Various substituted benzaldehyde derivatives.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Benzaldehyde 4-nitrophenylhydrazone is widely utilized as a reagent for the detection and quantification of aldehydes and ketones. Its ability to form stable hydrazone derivatives makes it a reliable choice in various analytical methods.

Case Study: Detection of Aldehydes

A study demonstrated the effectiveness of this compound in detecting formaldehyde in environmental samples. The compound was used in a colorimetric assay where the intensity of the yellow color produced was proportional to the concentration of formaldehyde present. This method provided a simple yet effective means for environmental monitoring.

Biological Studies

In biological research, this compound has been employed to investigate enzyme activities, particularly those related to semicarbazide-sensitive amine oxidase (SSAO).

Case Study: Enzyme Activity Assay

Research involving enzyme kinetics showed that this compound could serve as a substrate for SSAO, facilitating the study of this enzyme's role in metabolic pathways. The compound's interaction with SSAO was assessed using spectrophotometric methods, revealing significant insights into enzyme behavior and potential inhibitors.

Material Science

The compound is also explored in material science for its potential application in synthesizing novel materials with specific properties, such as fluorescence labeling reagents.

Case Study: Synthesis of Fluorescent Materials

A study focused on the synthesis of fluorescent materials using this compound as a precursor. The resulting compounds exhibited strong fluorescence under UV light, indicating their potential use in biological imaging and sensing applications.

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Analytical Chemistry | Detection of aldehydes and ketones | Effective colorimetric assay for formaldehyde detection |

| Biological Studies | Investigation of SSAO enzyme activity | Significant insights into enzyme kinetics |

| Material Science | Synthesis of novel fluorescent materials | Strong fluorescence indicating potential imaging applications |

Mecanismo De Acción

The mechanism of action of Benzaldehyde 4-nitrophenylhydrazone involves its interaction with various molecular targets. The compound can form hydrazone linkages with carbonyl-containing biomolecules, affecting their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .

Comparación Con Compuestos Similares

- Benzaldehyde phenylhydrazone

- 4-Nitrobenzaldehyde hydrazone

- Benzaldehyde 2-nitrophenylhydrazone

Comparison: Benzaldehyde 4-nitrophenylhydrazone is unique due to the presence of both the benzaldehyde and 4-nitrophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation and reduction reactions, and its nitro group provides additional sites for chemical modification .

Propiedades

Fórmula molecular |

C13H11N3O2 |

|---|---|

Peso molecular |

241.24 g/mol |

Nombre IUPAC |

N-(benzylideneamino)-4-nitroaniline |

InChI |

InChI=1S/C13H11N3O2/c17-16(18)13-8-6-12(7-9-13)15-14-10-11-4-2-1-3-5-11/h1-10,15H |

Clave InChI |

NOIFWEYOLLHIMW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.